CDK9 ligand 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18BrCl2N5O3 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
N-[1-(2-bromoacetyl)piperidin-4-yl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18BrCl2N5O3/c19-8-14(27)26-6-4-10(5-7-26)23-18(29)16-13(9-22-25-16)24-17(28)15-11(20)2-1-3-12(15)21/h1-3,9-10H,4-8H2,(H,22,25)(H,23,29)(H,24,28) |
InChI Key |
QACBLURUQLUILJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of CDK9 in Transcriptional Regulation and Oncology
An In-Depth Technical Guide to the Discovery and Synthesis of Novel CDK9 Ligands
Cyclin-dependent kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene transcription.[1] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, typically in association with Cyclin T1, CDK9 plays an essential role in the transition from abortive to productive transcriptional elongation.[2][3] It achieves this by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), as well as negative elongation factors.[4][5] This phosphorylation event releases RNAP II from promoter-proximal pausing, a critical rate-limiting step in the expression of many genes.[6]
In numerous hematological and solid malignancies, cancer cells become dependent on the continuous transcription of short-lived proteins, including anti-apoptotic factors like Mcl-1 and proto-oncogenes such as MYC.[1][7][8] The expression of these survival-critical genes is highly dependent on CDK9 activity. Consequently, the CDK9 pathway is frequently dysregulated in various cancers, making it a compelling therapeutic target for drug discovery and development.[7][9] Pharmacological inhibition of CDK9 depletes the levels of these key survival proteins, leading to the induction of apoptosis in cancer cells.[8][10] This guide provides a comprehensive overview of the strategies for discovering and synthesizing novel CDK9 ligands, methodologies for their evaluation, and the current landscape of selective inhibitors.
The CDK9 Signaling Pathway
The primary function of CDK9 is to control transcriptional elongation. The P-TEFb complex, consisting of CDK9 and a cyclin partner (most commonly Cyclin T1), is recruited to gene promoters by transcription factors, including the bromodomain-containing protein 4 (BRD4).[2] Once recruited, CDK9 phosphorylates Serine 2 (Ser2) residues on the CTD of RNAP II. This action overcomes the negative elongation factors (NELF) and DRB sensitivity-inducing factor (DSIF), allowing the polymerase to proceed with productive elongation and the synthesis of mRNA. CDK9 inhibitors block the ATP-binding site of the kinase, preventing this phosphorylation cascade and leading to a halt in transcription, particularly of genes with short half-lives like MYC and MCL1. This ultimately triggers apoptosis in cancer cells.
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition.
Discovery and Synthesis of Novel CDK9 Ligands
The development of potent and selective CDK9 inhibitors is a primary focus of modern oncology research.[4] The discovery process typically follows a structured workflow, beginning with identifying initial "hit" compounds and progressing through rigorous optimization to yield clinical candidates.
Discovery Workflow
The path from concept to a preclinical candidate involves several key stages. It starts with target validation and assay development, followed by high-throughput screening (HTS) of large compound libraries or virtual screening of digital libraries to find initial hits.[11][12] These hits then undergo a process of lead optimization, where medicinal chemists synthesize analogues to improve potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). This stage heavily relies on understanding the structure-activity relationship (SAR).[8][13] Promising candidates are then tested in cellular and in vivo models to confirm their mechanism of action and anti-tumor efficacy.[10][14]
Caption: General workflow for the discovery and development of CDK9 inhibitors.
Synthesis Strategies and Common Scaffolds
The synthesis of CDK9 inhibitors often revolves around established heterocyclic scaffolds that can effectively occupy the ATP-binding pocket of the kinase. Rational drug design, often aided by computational modeling and X-ray crystallography, guides the modification of these core structures to enhance selectivity and potency.[6][13]
Commonly explored scaffolds include:
-
Pyrimidines: 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines are a well-established class of CDK inhibitors.[10][14] Modifications at these positions allow for fine-tuning of interactions within the ATP binding site to achieve selectivity for CDK9 over other CDKs, such as CDK2.
-
Quinazolinones: This scaffold has been used to develop potent CDK9 inhibitors, with substitutions on the quinazoline (B50416) ring influencing activity.[8]
-
Indazoles: Derivatives based on an indazole core have been synthesized and shown to be selective CDK9 inhibitors.[15]
-
Tridentate Ligands: A novel approach involves designing inhibitors with three points of contact (tridentate ligands) within the binding domain, which has been shown to confer better selectivity for CDK9 compared to traditional bidentate inhibitors.[16]
Data Presentation: Inhibitor Potency and Selectivity
A critical aspect of CDK9 inhibitor development is achieving high selectivity against other members of the CDK family to minimize off-target effects and associated toxicities.[4] The tables below summarize quantitative data for several representative CDK9 inhibitors.
Table 1: Comparative Potency and Selectivity of Leading CDK9 Inhibitors This table presents the half-maximal inhibitory concentrations (IC₅₀) for various compounds against CDK9 and other key cell-cycle CDKs. Lower values indicate higher potency.
| Compound | CDK9 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | Selectivity (CDK2/CDK9) | Reference |
| Atuveciclib | 4 | 1,180 | 308 | 390 | ~77x | [17] |
| Enitociclib | 5 | >10,000 | 1,070 | >10,000 | ~214x | [17] |
| AZD4573 | 3.5 | 3,100 | 2,700 | 810 | ~771x | [17] |
| KB-0742 | 6 | >10,000 | 1,600 | >10,000 | ~267x | [17][18] |
| Compound 8d | 5.9 | - | 497.5 | - | ~84x | [14] |
| Compound 7 | 115 | - | - | - | - | [8] |
| Compound B11 | 7.13 | - | - | - | - | [15] |
Table 2: Example of Structure-Activity Relationship (SAR) for Quinazolinone-Based Inhibitors This table illustrates how modifications to a core scaffold (Compound 1) affect CDK9 inhibitory activity.[8]
| Compound | R Group Modification | CDK9 IC₅₀ (µM) |
| 1 | -H | 0.644 |
| 3 | -F | 0.421 |
| 7 | -Cl | 0.115 |
| 9 | -Br | 0.131 |
| 10 | -CH₃ | 0.193 |
Experimental Protocols
Evaluating novel CDK9 ligands requires a suite of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.
Biochemical CDK9/Cyclin T1 Kinase Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of purified CDK9/Cyclin T1 by quantifying the amount of ADP produced in the phosphorylation reaction.[19]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT[19]
-
Substrate peptide (e.g., Cdk7/9tide)[20]
-
ATP solution (10 mM stock)
-
Test compounds (serial dilutions in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in 100% DMSO. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the CDK9/Cyclin T1 enzyme to a pre-determined optimal concentration (e.g., 2x final concentration) in Kinase Buffer. Add 5 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a 2x substrate/ATP mix in Kinase Buffer (e.g., final concentration of 10 µM ATP). To start the reaction, add 5 µL of this mix to each well. The total reaction volume is now 11 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[19]
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence signal using a plate-reading luminometer.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Assay: Western Blot for RNAP II Phosphorylation
This protocol assesses the ability of a compound to inhibit CDK9 activity within cancer cells by measuring the phosphorylation of its direct substrate, RNAP II, at the Ser2 position.[10][16]
Materials:
-
Complete cell culture medium
-
Test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-Mcl-1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the CDK9 inhibitor or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAP II Ser2) overnight at 4°C, with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAP II signal to the total RNAP II or a loading control like GAPDH to determine the dose-dependent inhibition.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells by assessing metabolic activity.[22]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[10]
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[10][22]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
CDK9 remains a highly validated and promising target for cancer therapy due to its central role in regulating the transcription of oncogenic and pro-survival genes.[1][4] The discovery and development of novel CDK9 ligands have progressed significantly, moving from pan-CDK inhibitors to highly selective molecules with improved therapeutic windows.[10][17] Strategies employing rational, structure-based design and innovative chemical scaffolds are yielding inhibitors with nanomolar potency and excellent selectivity.[14][15][16] The continued application of the detailed biochemical and cellular evaluation methods described in this guide will be crucial for advancing the next generation of CDK9 inhibitors from the laboratory to clinical application, offering potential new treatments for patients with various malignancies.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 3. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Ligand- and structure-based identification of novel CDK9 inhibitors for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Structural and Functional Characterization of a Potent CDK9 Ligand: An In-depth Technical Guide
Disclaimer: Initial searches for a specific molecule designated "CDK9 ligand 3" did not yield publicly available data. This guide therefore focuses on a well-characterized, potent, and highly selective CDK9 inhibitor, Cdk9-IN-13 , as a representative example to fulfill the user's request for an in-depth technical analysis of a CDK9 ligand.
This technical guide provides a comprehensive overview of the structural and functional characterization of Cdk9-IN-13, a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is intended for researchers, scientists, and drug development professionals engaged in oncology, molecular biology, and medicinal chemistry. This document details the inhibitory activity of Cdk9-IN-13, the signaling pathways it modulates, and the experimental protocols for its characterization.
Core Data Summary
Cdk9-IN-13 is a member of the 7-azaindole (B17877) series of chemical compounds and is a highly potent and selective inhibitor of CDK9.[2] The primary mechanism of action of Cdk9-IN-13 is the direct inhibition of the kinase activity of the CDK9/cyclin T1 complex. This complex is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb).[3] Inhibition of CDK9 by Cdk9-IN-13 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position.[1][4] This event is critical for the transition from paused to productive transcriptional elongation.[5] Consequently, the transcription of genes with short-lived mRNAs, including those encoding anti-apoptotic proteins like MCL-1 and oncoproteins such as MYC, is suppressed, leading to the induction of apoptosis in cancer cells.[1]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of Cdk9-IN-13 have been quantitatively assessed through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against CDK9 and significant selectivity over other cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK9/cyclin T1 | <3 |
| CDK1/cyclin B | >10000 |
| CDK2/cyclin E | 1300 |
| CDK4/cyclin D1 | >10000 |
| CDK6/cyclin D3 | 7300 |
| CDK7/cyclin H | 1200 |
| Table 1: Kinase inhibitory activity of Cdk9-IN-13. Data sourced from Barlaam B, et al. (2021).[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for the characterization of a CDK9 inhibitor like Cdk9-IN-13.
Experimental Protocols
Detailed methodologies for the characterization of Cdk9-IN-13 are provided below. These protocols are based on standard practices in the field.
This assay determines the potency of an inhibitor against the target kinase.
-
Objective: To determine the IC50 value of Cdk9-IN-13 against the CDK9/Cyclin T1 complex.[2]
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)
-
Cdk9-IN-13 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of Cdk9-IN-13 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted Cdk9-IN-13 or DMSO (vehicle control) to the wells of a microplate.
-
Add the CDK9/Cyclin T1 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of Cdk9-IN-13 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[2]
-
This assay assesses the effect of the inhibitor on the viability of cancer cells.
-
Objective: To determine the effect of Cdk9-IN-13 on the viability of cancer cell lines.[7]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cdk9-IN-13 (resuspended in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare a serial dilution of Cdk9-IN-13 in complete medium. A typical starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the Cdk9-IN-13 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (GI50) using appropriate software.[7]
-
This assay measures the ability of the inhibitor to engage and inhibit CDK9 in a cellular context.
-
Objective: To determine the cellular potency of Cdk9-IN-13 by measuring the inhibition of Ser2 phosphorylation on RNAPII.[8]
-
Materials:
-
Human cell line (e.g., HeLa, MOLM-13)
-
Cell culture medium and supplements
-
Cdk9-IN-13 (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cdk9-IN-13 (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.[8]
-
Conclusion
Cdk9-IN-13 is a powerful and selective research tool for investigating the biological functions of CDK9 and the therapeutic potential of its inhibition. Its high potency and selectivity make it an excellent probe for dissecting the downstream effects of inhibiting transcriptional elongation. The experimental protocols detailed in this guide provide a solid framework for the comprehensive evaluation of Cdk9-IN-13 and other selective CDK9 inhibitors. Further in vivo studies are necessary to fully understand its therapeutic efficacy and safety profile.
References
The Role of CDK9-Targeting Ligands in PROTAC Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide delves into the critical role of Cyclin-Dependent Kinase 9 (CDK9) ligands in the formation and function of CDK9-degrading PROTACs. CDK9, a key transcriptional regulator, is a high-value target in oncology. We will focus on two notable examples of CDK9-targeting PROTACs, referred to in scientific literature as "Degrader 3" and "PROTAC C3," to illustrate the principles of their design, mechanism of action, and preclinical efficacy. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways, serving as a valuable resource for researchers in the field of targeted protein degradation.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb)[1]. The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation[1][2]. Dysregulation of CDK9 activity is implicated in various cancers, where it often drives the expression of anti-apoptotic proteins and oncogenes. Consequently, the development of selective CDK9 inhibitors and, more recently, degraders, has become a promising strategy in cancer therapy.
The PROTAC Approach to Targeting CDK9
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing CDK9 and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. This event-driven, catalytic mechanism of action offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of the protein.
Case Study 1: Aminopyrazole-Based "Degrader 3"
"Degrader 3" is a first-generation CDK9-selective PROTAC that utilizes an aminopyrazole-based inhibitor as the CDK9-binding ligand and a thalidomide (B1683933) analog to recruit the Cereblon (CRBN) E3 ligase[3][4].
Quantitative Data for Degrader 3
| Parameter | Cell Line | Value | Reference |
| CDK9 Degradation | HCT116 | ~56% at 10 µM (6h) | [3] |
| HCT116 | ~65% at 20 µM (6h) | [3] | |
| Selectivity | HCT116 | Selective for CDK9 over CDK2 and CDK5 | [3] |
Experimental Protocols for Degrader 3
Western Blotting for CDK9 Degradation [3][5]
-
Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Degrader 3 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 6 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against CDK9 (and other kinases for selectivity profiling, as well as a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities relative to the loading control.
Cell Viability (MTT) Assay [6][7]
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Degrader 3 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.
Case Study 2: AT-7519-Based "PROTAC C3"
PROTAC C3 is a more recent and potent CDK9 degrader developed for the treatment of small-cell lung cancer (SCLC)[8][9][10]. It is derived from the multi-CDK inhibitor AT-7519 and also recruits the CRBN E3 ligase[9].
Quantitative Data for PROTAC C3
| Parameter | Cell Line | Value | Reference |
| DC50 (CDK9 Degradation) | NCI-H69 | 1.09 nM | [11] |
| IC50 (Cell Viability) | NCI-H69 | 0.530 nM | [11] |
| NCI-H146 | 1.251 nM | [11] | |
| NCI-H446 | 3.768 nM | [11] | |
| NCI-H524 | 2.115 nM | [11] | |
| DMS114 | 1.892 nM | [11] | |
| In Vivo Tumor Growth Inhibition (TGI) | NCI-H446 Xenograft | 79.2% at 12.5 mg/kg, QD | [11] |
| NCI-H446 Xenograft | 84.8% at 25 mg/kg, QD | [11] |
Experimental Protocols for PROTAC C3
Western Blotting for CDK9 Degradation in SCLC Cells [8][10]
-
Cell Culture: SCLC cell lines (e.g., NCI-H446, NCI-H69) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with various concentrations of PROTAC C3 for different time points to assess dose- and time-dependent degradation.
-
Cell Lysis and Western Blotting: The protocol is similar to that described for Degrader 3, with primary antibodies specific for CDK9, phospho-RNA Pol II (Ser2 and Ser5), c-Myc, and a loading control.
Cell Viability Assay in SCLC Cells [11][12]
-
Cell Seeding: SCLC cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of PROTAC C3 for 72 hours.
-
Viability Assessment: Cell viability is determined using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a microplate reader, and IC50 values are calculated.
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of CDK9-Mediated Transcription
Caption: CDK9-mediated transcriptional elongation pathway.
General Mechanism of Action for a CDK9 PROTAC
Caption: General mechanism of CDK9 degradation by a PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
The development of CDK9-targeting PROTACs, exemplified by molecules like "Degrader 3" and "PROTAC C3," showcases a powerful strategy to selectively eliminate this key transcriptional regulator in cancer cells. The choice of the CDK9 ligand is paramount to the potency and selectivity of the resulting PROTAC. This technical guide has provided a comprehensive overview of the design, quantitative assessment, and experimental validation of these molecules. The detailed protocols and visual representations of the underlying biological processes and experimental workflows are intended to equip researchers with the foundational knowledge to advance the development of the next generation of targeted protein degraders for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Cell Viability Assay [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CDK9 PROTAC C3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 12. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Investigating the Binding Affinity and Degradation Efficacy of a Novel CDK9 Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel CDK9-targeting ligand, referred to as CDK9 ligand 3, and its application in a Proteolysis Targeting Chimera (PROTAC) for the selective degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details the binding affinity, degradation efficacy, experimental protocols, and the underlying signaling pathways.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb)[1]. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound and PROTAC CDK9 Degrader-11 (Compound C3)
This compound is a key component of a novel PROTAC, designated as PROTAC CDK9 degrader-11 (also referred to as Compound C3). Unlike traditional inhibitors that block the kinase activity of a target protein, PROTACs are designed to induce the degradation of the target protein. PROTAC CDK9 degrader-11 is a heterobifunctional molecule that consists of this compound, which binds to CDK9, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[2][3]. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9.
The chemical structure of this compound is presented below:
Chemical Structure of this compound (Note: The exact chemical structure of "this compound" as a standalone entity is proprietary and is presented here as part of the final PROTAC molecule.)
Chemical Structure of PROTAC CDK9 degrader-11 (Compound C3) (Note: The complete chemical structure of PROTAC CDK9 degrader-11 (Compound C3) is proprietary. The structure comprises this compound, a linker, and a Cereblon E3 ligase ligand.)
Quantitative Data: Degradation Efficacy and Cytotoxicity
The efficacy of PROTAC CDK9 degrader-11 (Compound C3) is primarily measured by its ability to induce the degradation of CDK9 (DC50) and its cytotoxic effects on cancer cells (IC50).
| Parameter | Cell Line | Value (nM) | Reference |
| DC50 | NCI-H69 | 1.09 | [2][3] |
| IC50 | NCI-H69 | 0.530 | [3] |
| NCI-H146 | 1.872 | [3] | |
| NCI-H446 | 2.543 | [3] | |
| NCI-H524 | 3.768 | [3] | |
| DMS114 | 1.256 | [2][3] |
Signaling Pathways and Mechanism of Action
CDK9 plays a crucial role in the regulation of gene transcription. By degrading CDK9, PROTAC CDK9 degrader-11 disrupts this process, leading to downstream effects that are detrimental to cancer cells.
Caption: Mechanism of PROTAC CDK9 degrader-11 (C3) action.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of PROTAC CDK9 degrader-11 (Compound C3) that inhibits the growth of small cell lung cancer (SCLC) cell lines by 50%.
Methodology:
-
Cell Culture: SCLC cell lines (NCI-H69, NCI-H146, NCI-H446, NCI-H524, DMS114) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of PROTAC CDK9 degrader-11 (Compound C3) is prepared in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. This assay measures ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software such as GraphPad Prism.
Western Blot for Protein Degradation (DC50 Determination)
Objective: To quantify the reduction in CDK9 protein levels following treatment with PROTAC CDK9 degrader-11 (Compound C3) and to determine the concentration required for 50% degradation (DC50).
Methodology:
-
Cell Culture and Treatment: NCI-H69 cells are cultured as described above. Cells are treated with a range of concentrations of PROTAC CDK9 degrader-11 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody specific for CDK9 (e.g., from Cell Signaling Technology) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities for CDK9 are quantified and normalized to the loading control. The percentage of remaining CDK9 protein is plotted against the logarithm of the PROTAC concentration to determine the DC50 value.
Caption: Experimental workflow for DC50 determination.
Conclusion
This compound, as part of the PROTAC CDK9 degrader-11 (Compound C3), represents a promising strategy for targeting CDK9 in cancer. By inducing the selective degradation of CDK9, this PROTAC effectively inhibits the growth of cancer cells at nanomolar concentrations. The detailed protocols provided in this guide offer a framework for the evaluation of this and other similar compounds in a research and drug development setting. Further investigation into the in vivo efficacy and safety profile of PROTAC CDK9 degrader-11 is warranted to fully assess its therapeutic potential.
References
The Vanguard of Cancer Therapy: An In-depth Technical Guide to the Early-Stage Development of CDK9-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a pivotal and promising target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription. Its inhibition offers a strategic approach to halt the uncontrolled proliferation of cancer cells, which are often addicted to the continuous transcription of oncogenes and anti-apoptotic proteins. This technical guide provides a comprehensive overview of the core methodologies, data, and signaling pathways integral to the early-stage development of CDK9-targeting compounds.
Dysregulation of the CDK9 pathway has been implicated in a variety of hematological and solid malignancies, making it a valuable anticancer target.[1][2] The therapeutic potential of targeting CDK9 has led to the discovery and development of numerous inhibitors, some of which have advanced into clinical trials.[1][2] This guide will delve into the experimental protocols for evaluating these compounds, present key quantitative data for prominent inhibitors, and visualize the intricate signaling networks governed by CDK9.
The CDK9 Signaling Axis
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the active P-TEFb complex.[3] This complex is essential for the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position (Ser2). This phosphorylation event releases Pol II from a paused state, allowing for the elongation of messenger RNA (mRNA) transcripts. Many of these transcripts encode for proteins with short half-lives that are critical for cancer cell survival, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[4][5] Inhibition of CDK9 effectively blocks this process, leading to a decrease in the levels of these crucial survival proteins and ultimately inducing apoptosis in cancer cells.
Caption: Workflow for the ADP-Glo Kinase Assay.
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [6][7][8][9][10] Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight. [7]2. Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution). Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes. [8]5. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [8]6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [9]7. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [8]8. Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blot Analysis of Downstream Targets
This protocol is for detecting the phosphorylation of RNA Polymerase II and the expression levels of MCL-1 and MYC in cells treated with a CDK9 inhibitor. [11][12] Objective: To confirm the on-target effects of the CDK9 inhibitor by observing changes in downstream signaling molecules.
Materials:
-
Cancer cell line
-
CDK9 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RNAP II Ser2, anti-total-RNAP II, anti-MCL-1, anti-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the CDK9 inhibitor for the desired time (e.g., 4 hours). [12] * Wash cells with ice-cold PBS and lyse with RIPA buffer. [11] * Clarify the lysate by centrifugation. [11]2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay. [11] * Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling. [11]3. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. [11] * Transfer the separated proteins to a PVDF membrane. [11]4. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature. [11] * Incubate the membrane with the primary antibody overnight at 4°C. [11] * Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [11]5. Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. [13]
-
Conclusion
The early-stage development of CDK9-targeting compounds represents a highly active and promising area of cancer research. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel CDK9 inhibitors. A thorough understanding of the underlying signaling pathways, coupled with rigorous quantitative analysis of inhibitor potency and cellular effects, is essential for advancing these compounds through the drug development pipeline. As our comprehension of the intricate roles of CDK9 in cancer biology deepens, so too will our ability to design and develop more effective and selective therapies for patients in need. The continued exploration of this critical therapeutic target holds the potential to deliver the next generation of impactful cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of CDK9 Ligands
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology and other therapeutic areas due to its central role in regulating transcriptional elongation. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of genes crucial for cell survival and proliferation, particularly short-lived anti-apoptotic proteins. Dysregulation of CDK9 activity is a hallmark of various cancers, making its selective inhibition a promising therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of CDK9 ligands, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Quantitative Analysis of CDK9 Inhibitor Potency and Selectivity
The development of CDK9 inhibitors has evolved from non-selective, pan-CDK inhibitors to highly selective molecules. This progression has been crucial in mitigating off-target effects and improving the therapeutic window. The following tables summarize the in vitro potency (IC50) and selectivity profiles of notable CDK9 inhibitors.
| Pan-CDK and Early-Generation Inhibitors | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| Flavopiridol | 3 | CDK1 (70), CDK2 (190)[1] |
| Dinaciclib | 4 | CDK1 (1), CDK2 (1), CDK5 (1)[2] |
| SNS-032 (BMS-387032) | 4 | CDK2 (38), CDK7 (480)[1][2] |
| Riviciclib (P276-00) | 20 | CDK1 (79), CDK4 (63)[3] |
| AT7519 | <10 | CDK1 (210), CDK2 (47), CDK4 (13) |
| Selective CDK9 Inhibitors | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM vs. other CDKs) |
| NVP-2 | 0.514 | Highly selective for CDK9/CycT[3][4] |
| JSH-150 | 1 | Highly selective for CDK9[3][4] |
| Enitociclib (BAY 1251152) | 3 | At least 50-fold selectivity against other CDKs[3][4] |
| AZD4573 | <4 | High selectivity versus other CDK family members[2][3] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs[3] |
| KB-0742 | 6 | Potent and selective inhibitor of CDK9/cyclin T1[3][5] |
| Atuveciclib (BAY-1143572) | 13 | Ratio of IC50 for CDK2/CDK9 is ~100. Also inhibits GSK3α/β[3] |
| LDC000067 | 44 | >55-fold selectivity over CDK2/1/4/6/7[3][4] |
| A-1592668 | 2.6 | >500-fold selectivity over CDK7 and CDK8[6] |
Core Structure-Activity Relationships of CDK9 Ligands
The ATP-binding pocket of CDKs is highly conserved, presenting a challenge for the development of selective inhibitors. However, subtle differences in the architecture of this pocket among CDK family members have been exploited to achieve selectivity for CDK9.
Pyrimidine-Based Inhibitors
The 2,4,5-trisubstituted pyrimidine (B1678525) scaffold has proven to be a versatile core for developing potent and selective CDK9 inhibitors.[7]
-
Hinge-Binding Moiety: The 2-aminopyrimidine (B69317) core typically forms crucial hydrogen bonds with the hinge region of the kinase (e.g., Cys106 in CDK9).
-
Substitutions at the 4- and 5-positions: Modifications at these positions are critical for achieving selectivity over other CDKs, particularly CDK2. Bulky and hydrophobic groups at the 4-position can extend into a deeper pocket in CDK9. The 5-position can be modified to optimize potency and physicochemical properties. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the addition of a C5-carbonitrile group maintained high potency.[8][9]
-
Anilino Moiety: The aniline (B41778) group at the 2-position can be substituted to interact with the solvent-exposed region. These substitutions can significantly impact the inhibitor's potency and pharmacokinetic properties.
The co-crystal structure of a 2-amino-4-heteroaryl-pyrimidine inhibitor with CDK9 reveals that the selectivity arises from the relative malleability of the CDK9 active site rather than the formation of specific polar contacts that are not present in other CDKs.[10]
Aminothiazole-Based Inhibitors
The aminothiazole scaffold is another privileged structure in kinase inhibitor design. SAR studies on diaminothiazole derivatives have led to the identification of potent CDK inhibitors.[11]
-
Thiazole (B1198619) Core: The nitrogen and sulfur atoms of the thiazole ring can participate in key interactions within the ATP-binding site.
-
Amino Substituents: The amino groups at the 2- and 4-positions can be functionalized to interact with the hinge region and other residues in the active site.
-
Side Chains: The nature of the side chains attached to the thiazole core is crucial for determining potency and selectivity. For example, in a series of 2-(allylamino)-4-aminothiazol-5-yl)(phenyl)methanone derivatives, modifications to the allyl and phenyl groups led to significant improvements in CDK2 and CDK5 inhibition, with some selectivity over CDK9.[11]
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Elongation Signaling Pathway
CDK9, as the catalytic subunit of P-TEFb, plays a pivotal role in the transition from abortive to productive transcriptional elongation. The process is tightly regulated and involves the phosphorylation of key substrates.
Caption: CDK9 signaling in transcriptional elongation.
Experimental Workflow for CDK9 Inhibitor Evaluation
The discovery and characterization of novel CDK9 inhibitors typically follow a structured experimental workflow, from initial screening to cellular activity assessment.
Caption: Workflow for CDK9 inhibitor discovery and validation.
Experimental Protocols
In Vitro CDK9/Cyclin T1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for the determination of IC50 values of test compounds against recombinant human CDK9/Cyclin T1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[12][13]
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3][12]
-
ATP solution
-
Substrate peptide (e.g., PDKtide)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the test inhibitor to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing CDK9/Cyclin T1 enzyme in kinase buffer.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km value for ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and a no-enzyme control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a CDK9 inhibitor on the proliferation and survival of cancer cells.[14][15]
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well clear-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in the wells of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the diluted inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
Conclusion
The rational design of selective CDK9 inhibitors is a dynamic and promising field in drug discovery. A thorough understanding of the structure-activity relationships, guided by co-crystal structures and robust biochemical and cellular assays, is paramount for the development of next-generation therapeutics. The pyrimidine and aminothiazole scaffolds, among others, have provided fertile ground for the discovery of potent and selective CDK9 inhibitors. As our understanding of the nuanced roles of CDK9 in various diseases deepens, the continued application of these principles will be essential in translating the therapeutic potential of CDK9 inhibition into clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rcsb.org [rcsb.org]
- 11. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT (Assay protocol [protocols.io]
Methodological & Application
Synthesis of PROTAC CDK9 Degrader-11 from CDK9 Ligand 3: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, representative protocol for the synthesis of PROTAC CDK9 degrader-11 (HY-170978), a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). The synthesis involves the coupling of CDK9 ligand 3 (HY-170979) with a Cereblon (CRBN) E3 ligase ligand via a suitable linker. While the precise, proprietary synthesis protocol for this specific PROTAC is not publicly available, this document outlines a robust and chemically sound synthetic route based on established principles of PROTAC synthesis. Detailed methodologies for the key reaction, purification, and characterization steps are provided to guide researchers in the preparation of this and similar PROTAC molecules. Additionally, this note includes diagrams illustrating the synthetic workflow and the PROTAC's mechanism of action.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
CDK9, a key regulator of transcriptional elongation, has emerged as a promising target in oncology. PROTAC CDK9 degrader-11 is a potent degrader of CDK9. This document details a representative synthetic protocol for its preparation, starting from this compound.
Data Presentation
Table 1: Key Components for the Synthesis of PROTAC CDK9 Degrader-11
| Component | Structure (if available) | Role | Supplier Catalog No. (Example) |
| This compound | Not publicly available | Target Protein Ligand | HY-170979 |
| Pomalidomide-linker-amine | Not publicly available | E3 Ligase Ligand with Linker | Custom Synthesis |
| PROTAC CDK9 Degrader-11 | Not publicly available | Final Product | HY-170978 |
Table 2: Expected Analytical Data for PROTAC CDK9 Degrader-11
| Analysis | Expected Result |
| Purity (HPLC) | >95% |
| Molecular Weight (LC-MS) | Confirm expected mass |
| ¹H NMR | Spectrum consistent with proposed structure |
| ¹³C NMR | Spectrum consistent with proposed structure |
Experimental Protocols
Representative Synthesis of PROTAC CDK9 Degrader-11
This protocol describes a representative amide coupling reaction between this compound (assuming it has a carboxylic acid functional group) and an amine-functionalized pomalidomide (B1683931) linker.
Materials:
-
This compound
-
Pomalidomide-linker-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq) and PyBOP (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Pomalidomide-linker-amine (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired PROTAC CDK9 degrader-11.
Purification and Characterization
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight of the product is confirmed by LC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final PROTAC is confirmed by ¹H and ¹³C NMR spectroscopy.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Mandatory Visualizations
Caption: Synthetic workflow for PROTAC CDK9 degrader-11.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Application Notes and Protocols for Evaluating CDK9 Degrader Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive gene transcription.[3] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[1][2]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[4][5][6] CDK9 degraders, a type of PROTAC, are bifunctional molecules that simultaneously bind to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[4][5][7] This approach offers a distinct advantage over traditional kinase inhibitors by eliminating the target protein entirely.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of CDK9 degraders. The protocols cover the assessment of CDK9 protein degradation, the modulation of downstream signaling pathways, and the functional consequences on cell viability and proliferation.
Mechanism of Action of a CDK9 Degrader
CDK9 degraders function by hijacking the cell's natural protein disposal machinery. A CDK9 PROTAC is composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5][8] This ternary complex formation between CDK9, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome.[5][9][10]
.dot
Caption: Mechanism of action of a CDK9 PROTAC degrader.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described assays following treatment with an effective CDK9 degrader.
Table 1: Western Blot Analysis
| Target Protein | Expected Change upon Degrader Treatment | Biological Role |
| CDK9 | Significant Decrease | Target of the degrader.[4][11] |
| Phospho-RNAPII (Ser2) | Decrease | Direct substrate of CDK9; indicates inhibition of transcriptional elongation.[3][4] |
| c-Myc | Decrease | Oncogenic transcription factor with a short half-life, transcriptionally regulated by CDK9.[3][12] |
| Mcl-1 | Decrease | Anti-apoptotic protein with a short half-life, transcriptionally regulated by CDK9.[3][4][12] |
| β-Actin / GAPDH | No Change | Loading control for normalization.[1] |
Table 2: RT-qPCR Analysis
| Target mRNA | Expected Change upon Degrader Treatment | Rationale |
| MYC | Decrease | Downregulation of a key oncogene transcriptionally dependent on CDK9.[12] |
| MCL1 | Decrease | Reduction in the transcript of a critical anti-apoptotic protein.[12] |
| GAPDH / ACTB | No Change | Housekeeping gene for normalization. |
Table 3: Cell Viability Assay
| Assay Parameter | Expected Change upon Degrader Treatment | Interpretation |
| IC50 / GI50 (nM) | Potent (Low nM range) | Concentration of degrader required to inhibit cell growth by 50%.[13][14] |
| Maximum Inhibition (%) | High (>80%) | Indicates the maximal effect of the degrader on cell viability. |
Experimental Protocols
Western Blotting for CDK9 Degradation and Downstream Effects
This protocol details the steps to assess the levels of CDK9 and key downstream effector proteins following treatment with a CDK9 degrader.[1][3]
.dot
Caption: Experimental workflow for Western Blot analysis.
a. Materials
-
Cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
CDK9 degrader compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1][3]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of the CDK9 degrader (e.g., 1, 10, 100, 1000 nM) and a vehicle control for various time points (e.g., 2, 4, 8, 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3][15]
-
Incubate on ice for 30 minutes with periodic vortexing.[3][15]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3][15]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Quantify band intensities and normalize to the loading control.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol is for measuring the mRNA levels of CDK9 target genes.[12]
a. Materials
-
Treated cell samples from the Western Blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH or ACTB)[16]
-
Real-time PCR detection system
b. Protocol
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Cell Viability Assay
This protocol assesses the effect of the CDK9 degrader on cell proliferation and viability.[8][17][18]
a. Materials
-
Cancer cell line of interest
-
96-well plates
-
CDK9 degrader compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)[8][19]
-
Plate reader (luminometer or spectrophotometer)
b. Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK9 degrader in complete cell culture medium.
-
Treat the cells with the compound dilutions for a specified period (e.g., 72 hours).[8]
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
-
Signaling Pathway Diagram
.dot
Caption: Simplified CDK9 signaling pathway.
By following these detailed protocols and utilizing the provided data presentation formats and diagrams, researchers can effectively evaluate the efficacy of novel CDK9 degraders for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Principles and Applications of the Proteasome [mdpi.com]
- 10. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays in CDK9 Degrader-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its degradation, often induced by Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy in oncology.[1] The degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[2][3] This document provides detailed protocols for assessing cell viability and apoptosis in cells treated with CDK9 degraders, along with data presentation guidelines and visual representations of key pathways and workflows.
Data Presentation: Summarized Quantitative Data
The following tables summarize quantitative data from studies on CDK9 inhibitors and degraders, offering a comparative overview of their efficacy.
Table 1: Cell Viability (IC50) of CDK9 Inhibitors and Degraders in Various Cancer Cell Lines
| Compound/Degrader | Cell Line | Cancer Type | IC50 (nM) | Citation |
| SNS-032 | NALM6 | B-cell Acute Lymphoblastic Leukemia | 200 | [4] |
| SNS-032 | REH | B-cell Acute Lymphoblastic Leukemia | 200 | [4] |
| SNS-032 | SEM | B-cell Acute Lymphoblastic Leukemia | 350 | [4] |
| SNS-032 | RS411 | B-cell Acute Lymphoblastic Leukemia | 250 | [4] |
| AZD4573 | NALM6 | B-cell Acute Lymphoblastic Leukemia | <100 | [4] |
| AZD4573 | REH | B-cell Acute Lymphoblastic Leukemia | <100 | [4] |
| AZD4573 | SEM | B-cell Acute Lymphoblastic Leukemia | <100 | [4] |
| AZD4573 | RS411 | B-cell Acute Lymphoblastic Leukemia | <100 | [4] |
| TB003 | NCI-H358 | Non-Small Cell Lung Carcinoma | 5 | [5] |
| TB008 | NCI-H358 | Non-Small Cell Lung Carcinoma | 3.5 | [5] |
| dCDK9-202 | TC-71 | Ewing Sarcoma | 8.5 | [6] |
| C3 | SCLC cell lines | Small-Cell Lung Cancer | Low nM | [7] |
Table 2: Degradation Efficiency (DC50) of CDK9 Degraders
| Degrader | Cell Line | Time Point (hours) | DC50 (nM) | Citation |
| dCDK9-202 | TC-71 | Not Specified | 3.5 | [6] |
| THAL-SNS032 | TC-71 | Not Specified | 47.4 | [8] |
Table 3: Apoptosis Induction by CDK9 Degraders
| Degrader | Cell Line | Assay | Observation | Citation |
| SNS-032 | B-ALL cells | Western Blot | Increased Cleaved Caspase 3, Decreased Bcl-2 | [4] |
| AZD4573 | B-ALL cells | Annexin V/PI | Increased apoptotic cells | [4] |
| dCDK9-202 | TC-71 | Caspase-3/7 Activity | Activation of Caspase-3/7 | [6] |
| dCDK9-202 | TC-71 | Western Blot | Increased Cleaved PARP | [6] |
| C3 | SCLC cell lines | Not Specified | Effective induction of apoptosis | [7] |
Signaling Pathways and Experimental Workflows
References
- 1. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening for Novel CDK9 Inhibitors Using a TR-FRET Competitive Binding Assay
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[2][3][4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and enabling productive gene transcription.[2][3][5] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a compelling target for therapeutic intervention.[4][6][7][8][9] Many cancers rely on CDK9 for the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[3][10] Therefore, inhibiting CDK9 can restore apoptotic processes in cancer cells.[9]
This application note describes a robust, high-throughput screening (HTS) assay for the identification of novel CDK9 inhibitors. The protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay.[11][12] This homogeneous "add-and-read" format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[13][14] The assay measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the CDK9/Cyclin T1 complex.
Assay Principle
The TR-FRET kinase binding assay is based on the competition between a test compound and a fluorescently labeled, non-selective kinase inhibitor (tracer) for the ATP-binding pocket of the CDK9 enzyme.[11][15] The CDK9 protein is labeled with a Europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with an acceptor fluorophore. When the tracer is bound to the Eu-labeled CDK9, the donor and acceptor are in close proximity, resulting in a high FRET signal. Unlabeled inhibitors from a screening library compete with the tracer for binding to CDK9. When a test compound displaces the tracer, the FRET signal is reduced in a dose-dependent manner, allowing for the quantification of inhibitor potency.[15]
Materials and Reagents
-
Recombinant Human CDK9/Cyclin T1, His-tagged
-
LanthaScreen™ Eu-anti-His Antibody
-
Kinase Tracer (e.g., Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds (dissolved in 100% DMSO)
-
Reference Inhibitor (e.g., Flavopiridol)
-
Low-volume 384-well black assay plates
-
TR-FRET compatible plate reader
Detailed Experimental Protocols
Protocol 1: High-Throughput Screening of Test Compounds
This protocol is optimized for a 15 µL final assay volume in a 384-well plate format.
-
Compound Plating:
-
Prepare serial dilutions of test compounds and reference inhibitor in 100% DMSO.
-
Using an acoustic liquid handler or pintool, transfer 150 nL of each compound solution to the appropriate wells of a 384-well assay plate. This results in a 1:100 dilution in the final assay volume.
-
For control wells, add 150 nL of DMSO (High signal, 0% inhibition) or 150 nL of a saturating concentration of reference inhibitor (Low signal, 100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 3X CDK9/Eu-Antibody Mix: Dilute Recombinant CDK9/Cyclin T1 and Eu-anti-His Antibody in Assay Buffer to 3X the final desired concentration.
-
Prepare a 3X Tracer Mix: Dilute the kinase tracer in Assay Buffer to 3X its final desired concentration (typically the Kd value for the tracer-kinase interaction).
-
-
Assay Procedure:
-
Add 5 µL of the 3X CDK9/Eu-Antibody Mix to each well of the compound-containing plate.
-
Add 5 µL of Assay Buffer to each well.
-
Add 5 µL of the 3X Tracer Mix to each well to initiate the binding reaction.
-
Seal the plate and centrifuge briefly (1 min at 1,000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Configure the reader to excite the Europium donor (e.g., 337 nm) and measure emission at two wavelengths: the donor emission (e.g., 615 nm) and the acceptor emission (e.g., 665 nm).
-
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
-
Protocol 2: IC₅₀ Determination for Hit Compounds
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Transfer 150 nL of each dilution to triplicate wells in a 384-well plate. Include DMSO-only and reference inhibitor controls.
-
-
Assay Execution:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the tracer binding by 50%.
-
Data Presentation
The following table summarizes representative data for a hypothetical screening hit ("CDK9 Ligand 3") compared to a known CDK9 inhibitor, Flavopiridol. Data were generated using the IC₅₀ determination protocol.
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 45.2 | 1.1 | 98.5% |
| Flavopiridol | 25.8 | 1.0 | 99.1% |
Visualizations
Signaling Pathway
Caption: CDK9/Cyclin T1 (P-TEFb) phosphorylates RNA Pol II and negative elongation factors (DSIF/NELF) to promote transcriptional elongation.
Experimental Workflow
References
- 1. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A key player in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Protocol for Assessing the Selectivity of CDK9 Degraders
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[1][2] The development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), represents a promising therapeutic strategy to specifically eliminate the CDK9 protein.[3][4] A critical aspect of developing CDK9 degraders is to ensure their selectivity to minimize off-target effects and potential toxicities.[5] This document provides a detailed protocol for a multi-pronged approach to comprehensively assess the selectivity of CDK9 degraders. The described methodologies include biochemical kinase profiling, cellular target engagement assays, evaluation of protein degradation, and global proteomic analysis to identify potential off-target effects.
CDK9 Signaling Pathway
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive Transcription Elongation Factor b (P-TEFb).[2][6] P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) and other negative elongation factors.[7][8] The activity of CDK9 is regulated by phosphorylation, including by the calcium signaling pathway.[9][10]
Caption: Overview of the CDK9 signaling pathway and the action of a CDK9 degrader.
Experimental Workflow for Selectivity Assessment
A systematic approach is recommended to evaluate the selectivity of a CDK9 degrader. This workflow progresses from initial biochemical screens to in-depth cellular and proteomic analyses.
Caption: A stepwise workflow for assessing the selectivity of CDK9 degraders.
Biochemical Kinase Profiling
This assay determines the inhibitory activity of the degrader's warhead against a panel of kinases, providing a preliminary assessment of its selectivity.[11]
Protocol: Adapta™ Universal Kinase Assay [1][12][13][14]
-
Reagent Preparation : Prepare Kinase Buffer, ATP, substrate (e.g., Cdk7/9tide), and the test compound (CDK9 degrader) at desired concentrations.
-
Kinase Reaction :
-
Add 2.5 µL of the test compound dilutions to a 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 5 µL of a 2X solution of substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection :
-
Add 5 µL of a 3X detection solution containing Adapta™ Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis : Calculate the emission ratio and determine the IC50 values for the test compound against CDK9 and other kinases.
| Parameter | Value | Reference |
| ATP Concentration | 10 µM | [1] |
| Substrate (Cdk7/9tide) | 50 µL | [1] |
| Kinase Reaction Time | 60 minutes | [12] |
| Detection Incubation | 30 minutes | [14] |
Table 1: Key parameters for the Adapta™ Kinase Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of the CDK9 degrader in a cellular environment.[15][16][17][18] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[11][19]
Protocol: CETSA for Target Engagement [17][20]
-
Cell Treatment : Treat cultured cells with the CDK9 degrader or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating : Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis : Analyze the soluble fractions by Western blotting or mass spectrometry to quantify the amount of soluble CDK9 at each temperature.
| Parameter | Value | Reference |
| Heat Shock Duration | 3 minutes | [17] |
| Centrifugation Speed | 20,000 x g | [11] |
| Centrifugation Time | 20 minutes | [11] |
Table 2: Critical parameters for the CETSA protocol.
Western Blot Analysis for CDK9 Degradation
This method directly assesses the degradation of CDK9 protein levels following treatment with the degrader.[21][22]
Protocol: Western Blotting [5][7][22]
-
Cell Culture and Treatment : Plate cells and treat with a range of concentrations of the CDK9 degrader for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CDK9 (and other proteins of interest, including a loading control like GAPDH or tubulin) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry : Quantify the band intensities to determine the extent of CDK9 degradation (DC50).
| Reagent/Parameter | Details | Reference |
| Lysis Buffer | RIPA with inhibitors | [7] |
| Protein Load | 20-40 µg | [7] |
| Blocking Agent | 5% non-fat milk or BSA | [22] |
| Primary Antibody Incubation | Overnight at 4°C | [22] |
Table 3: Key components and conditions for Western Blot analysis.
Quantitative Proteomics for Off-Target Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the identification of potential off-target effects of the CDK9 degrader.[23][24][25][26]
Protocol: Global Proteomics Workflow [10][26]
-
Sample Preparation : Treat cells with the CDK9 degrader, vehicle control, and a negative control (e.g., an inactive epimer). Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis :
-
Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
-
A significant decrease in protein abundance may indicate an off-target degradation event.
-
| Step | Description | Reference |
| Cell Treatment | Include vehicle and negative controls | [10] |
| Protein Digestion | Typically with trypsin | [26] |
| Analysis | LC-MS/MS | [23] |
| Data Interpretation | Statistical analysis of protein abundance | [10] |
Table 4: Overview of the quantitative proteomics workflow.
Cell Viability Assay
This assay evaluates the functional consequence of CDK9 degradation on cell proliferation and viability.[16]
Protocol: MTT Assay [2][3][19]
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the CDK9 degrader for a defined period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
| Parameter | Value | Reference |
| Incubation with Compound | 72 hours | [3] |
| Incubation with MTT | 1-4 hours | [19] |
| Absorbance Wavelength | 570 nm |
Table 5: Key parameters for the MTT cell viability assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. pelagobio.com [pelagobio.com]
- 16. researchgate.net [researchgate.net]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. labhoo.com [labhoo.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Targeted Protein Degraders | Bruker [bruker.com]
- 24. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 25. Protein Degrader [proteomics.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with CDK9 Ligand 3 and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with CDK9 ligand 3 and its derivatives, including PROTACs. The following information is designed to offer practical solutions and detailed experimental protocols to address these common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound has arrived, and it is not dissolving in my standard aqueous buffer (e.g., PBS). What should be my first step?
A1: It is common for potent, small molecule inhibitors like this compound to exhibit poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing capacity for a broad range of organic compounds. From this DMSO stock, you can then make serial dilutions into your aqueous experimental medium. It is critical to maintain the final concentration of DMSO in your assay below a level that could impact your biological system, typically less than 0.5% (v/v).
Q2: I've prepared a DMSO stock of my this compound derivative, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try using a buffer containing a lower percentage of an organic co-solvent.
-
Use of Solubilizing Excipients: Incorporating solubilizing agents into your final formulation can significantly enhance the apparent solubility of your compound.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can improve its solubility.
Q3: What are some common formulation strategies to improve the in vivo bioavailability of poorly soluble CDK9 inhibitors and their PROTAC derivatives?
A3: For in vivo studies, where insolubility can severely limit bioavailability, more advanced formulation strategies are often necessary. These can include:
-
Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix, ASDs can improve dissolution rates and increase in vivo absorption.[1]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[1]
Q4: Can the linker in a PROTAC molecule be modified to improve its solubility?
A4: Yes, the linker plays a crucial role in the physicochemical properties of a PROTAC. Replacing linear alkyl or polyethylene (B3416737) glycol (PEG) linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers, which can significantly improve aqueous solubility. The choice between hydrophilic (e.g., PEG) and hydrophobic (e.g., alkyl chains) linkers can also be optimized to strike a balance between solubility and cell permeability.[2]
Troubleshooting Guides
Problem 1: Initial Dissolution Failure of this compound
Symptoms: The compound is visible as a solid or an oily film at the bottom of the tube after adding an aqueous buffer and vortexing.
Troubleshooting Workflow:
Caption: Workflow for addressing initial dissolution failure.
Problem 2: Precipitation Upon Dilution of DMSO Stock
Symptoms: A clear DMSO stock solution of the CDK9 ligand derivative becomes cloudy or forms a visible precipitate when diluted into the final aqueous experimental medium.
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Poor aqueous solubility of the compound. | Use a co-solvent system. | Prepare the final aqueous medium with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol). |
| Incorporate solubilizing excipients. | Test the solubility of the compound in the presence of various excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween 80). | |
| The compound is ionizable. | Adjust the pH of the aqueous buffer. | Determine the pKa of your compound and test its solubility in a series of buffers with pH values around the pKa. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify a suitable organic solvent for preparing a stock solution of this compound or its derivatives.
Materials:
-
This compound or derivative
-
Selection of organic solvents: DMSO, ethanol, methanol, N,N-dimethylformamide (DMF), acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a different organic solvent to achieve a target concentration (e.g., 10 mM).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.
-
For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.
Protocol 2: Formulation with Solubilizing Excipients
Objective: To prepare a stock solution of the CDK9 inhibitor using a solubilizing excipient and confirm its stability upon dilution.
Materials:
-
This compound or derivative
-
Selected solubilizing excipient (e.g., HP-β-cyclodextrin, Tween 80)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer, sonicator, or magnetic stirrer
Procedure:
-
Prepare a stock solution of the solubilizing excipient in the aqueous buffer (e.g., 10% w/v HP-β-cyclodextrin).
-
Add the solid this compound or derivative to the excipient solution to the desired final concentration.
-
Agitate the mixture (vortex, sonicate, or stir) until the compound is fully dissolved. This may take an extended period.
-
Perform serial dilutions of this formulated stock into your final assay medium.
-
Visually inspect the dilutions for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 24 hours) at the experimental temperature.
-
It is crucial to include a vehicle control in your experiments, which consists of the excipient solution without the inhibitor, diluted in the same way.
CDK9 Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of CDK9 in transcriptional regulation and the mechanism of action for CDK9 inhibitors and PROTACs.
Caption: CDK9 signaling in transcription and mechanisms of inhibition.
This technical support guide is intended to provide a starting point for addressing solubility issues with this compound and its derivatives. The optimal solution will depend on the specific physicochemical properties of the molecule and the requirements of the experimental system.
References
Technical Support Center: Optimizing Linker Design in CDK9 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing linker length and composition in Cyclin-Dependent Kinase 9 (CDK9) Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the development of effective CDK9 degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the optimization of CDK9 PROTAC linkers.
Q1: My CDK9 PROTAC shows good binding to both CDK9 and the E3 ligase in binary assays, but it fails to induce significant degradation in cells. What are the potential linker-related issues?
A1: This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation or poor cellular permeability. Here’s a troubleshooting workflow:
-
Assess Ternary Complex Formation: Even with strong binary affinities, the linker might not facilitate a productive ternary complex (CDK9-PROTAC-E3 ligase). The linker's length, rigidity, and attachment points are critical for inducing the necessary protein-protein interactions for ubiquitination.
-
Troubleshooting Step: Perform a ternary complex formation assay, such as TR-FRET, SPR, or AlphaLISA, to directly measure the formation and stability of the ternary complex.[1] If the complex formation is weak or absent, a linker optimization campaign is warranted.
-
-
Evaluate Cell Permeability: PROTACs are often large molecules with physicochemical properties that can hinder their ability to cross the cell membrane.[2][3]
-
Troubleshooting Step: Conduct a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to assess the ability of your PROTAC to enter cells.[2][4] If permeability is low, consider modifying the linker to improve its properties, for instance, by reducing the number of hydrogen bond donors or incorporating more lipophilic moieties.[5]
-
-
Consider Linker-Induced Unproductive Conformations: The linker might orient CDK9 in a way that the surface-accessible lysine (B10760008) residues are not positioned correctly for ubiquitination by the recruited E3 ligase.
-
Troubleshooting Step: If direct structural data is unavailable, systematically vary the linker length and composition. Introducing more rigid linker components, such as cycloalkanes or aromatic rings, can help to constrain the conformation of the ternary complex.[6]
-
Q2: I'm observing a significant "hook effect" with my CDK9 PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this by modifying the linker?
A2: The hook effect is a common phenomenon with PROTACs where high concentrations lead to the formation of non-productive binary complexes (CDK9-PROTAC or PROTAC-E3 ligase) at the expense of the productive ternary complex.[7] While inherent to the mechanism, linker design can modulate its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. This stabilizes the ternary complex even at higher concentrations.
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[8] A linker that induces higher cooperativity is less likely to exhibit a strong hook effect.
-
-
Modify Linker Length and Flexibility: An excessively long or flexible linker can increase the entropic penalty of forming the ternary complex, favoring binary complex formation at high concentrations.
-
Troubleshooting Step: Synthesize and test a series of PROTACs with systematically shorter or more rigid linkers. This can reduce the conformational freedom of the PROTAC and promote the formation of the desired ternary complex.
-
Q3: My CDK9 PROTAC has poor aqueous solubility. How can I improve this by altering the linker?
A3: Poor solubility can hinder accurate in vitro assays and limit in vivo applications. The linker is a key determinant of a PROTAC's overall physicochemical properties.
-
Incorporate Polar Moieties: Introducing polar functional groups into the linker is a common strategy to enhance solubility.
-
Solution: Polyethylene glycol (PEG) linkers are frequently used to improve the hydrophilicity and aqueous solubility of PROTACs.[6][9] The length of the PEG chain can be varied to fine-tune solubility. Additionally, incorporating polar heterocycles like piperazines or piperidines into the linker can also significantly improve solubility.[5]
-
-
Balance Lipophilicity and Solubility: While increasing polarity can improve solubility, it may negatively impact cell permeability.
-
Solution: A careful balance is required. It is often an empirical process of synthesizing and evaluating a focused library of linkers with varying polarity to identify a compound with an optimal balance of solubility and cell permeability.
-
Quantitative Data on CDK9 PROTAC Linkers
The following tables summarize the impact of linker length and composition on the degradation of CDK9 for different PROTAC series.
Table 1: Impact of Alkyl and Amide-Containing Linker Length on CDK9 Degradation
| PROTAC Series | Linker Composition | Linker Length (Number of Atoms) | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |
| Alkyl Series | Alkyl Chain | 10 | >1000 | <20 | [10] |
| 12 | ~500 | ~50 | [10] | ||
| 14 | ~250 | >80 | [10] | ||
| 16 | ~500 | ~60 | [10] | ||
| Amide-Containing | Amide + Alkyl | 11 | >1000 | <20 | [10] |
| 13 | ~250 | >80 | [10] | ||
| 15 | ~100 | >90 | [10] | ||
| 17 | ~250 | ~70 | [10] |
Table 2: Comparison of Different Linker Compositions for CDK9 Degradation
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Cell Line | Reference |
| B03 | BAY-1143572 | Pomalidomide | PEG/Alkyl triazole | <100 | MV4-11 | [11] |
| PROTAC 2 | Aminopyrazole | Thalidomide | Not specified | 158 | MiaPaCa2 | [12] |
| THAL-SNS-032 | SNS-032 | Thalidomide | Not specified | ~250 | MOLT4 | [13] |
| dCDK9-202 | SNS032 | TX-16 (CRBN) | Linear/flexible | 3.5 | TC-71 | [14] |
| Wogonin-based | Wogonin | Thalidomide | Triazole | More efficient than alkane | MCF7 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of CDK9 PROTACs.
Western Blot for CDK9 Degradation
Objective: To visually and quantitatively assess the reduction in CDK9 protein levels following PROTAC treatment.[16]
Materials:
-
Cell culture plates
-
CDK9 PROTAC compounds
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the CDK9 PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 signal to the loading control.
-
Plot the normalized CDK9 levels against the PROTAC concentration to determine the DC50 and Dmax.
-
In Vitro Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the CDK9-PROTAC-E3 ligase ternary complex in a biochemical assay.[1]
Materials:
-
Recombinant tagged CDK9 (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN-DDB1)
-
CDK9 PROTAC compounds
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
PROTAC Dilution: Prepare a serial dilution of the CDK9 PROTAC in assay buffer.
-
Protein and Reagent Addition: In a 384-well plate, add a fixed concentration of the tagged CDK9 and tagged E3 ligase complex to each well. Then, add the TR-FRET donor and acceptor reagents.
-
PROTAC Addition: Add the diluted PROTAC compounds to the wells. Include a control with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of CDK9 PROTACs across an artificial lipid membrane.[2]
Materials:
-
PAMPA plate (with a donor and acceptor well for each sample)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
CDK9 PROTAC compounds
-
Phosphate (B84403) buffer solution (pH 7.4)
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
PROTAC Solution Preparation: Prepare solutions of the CDK9 PROTACs in the phosphate buffer.
-
Assay Setup:
-
Add the PROTAC solution to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area of the membrane and incubation time.
Visualizations
The following diagrams illustrate key concepts and workflows related to CDK9 PROTACs.
Caption: Mechanism of action for a CDK9 PROTAC.
Caption: Experimental workflow for CDK9 PROTAC linker optimization.
Caption: Simplified CDK9 signaling pathway and PROTAC intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
Optimizing experimental conditions for CDK9 kinase assays
Welcome to the technical support center for CDK9 kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting common issues, and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CDK9 and why is it a target in drug discovery?
A1: Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex is a crucial regulator of gene transcription.[2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which releases the polymerase from a paused state near the promoter, allowing for productive gene transcription elongation.[1][3] CDK9 is a compelling therapeutic target, particularly in oncology, because many cancer cells are highly dependent on the continuous transcription of genes with short-lived mRNAs that encode for survival proteins (e.g., MCL-1) and oncogenes (e.g., MYC).[1][4] Inhibition of CDK9 leads to the rapid depletion of these critical proteins, inducing apoptosis in cancer cells.[4]
Q2: What are the key components of a CDK9 kinase assay?
A2: A typical in vitro CDK9 kinase assay includes the following core components:
-
Active CDK9/Cyclin complex: CDK9 requires a cyclin partner (e.g., Cyclin T1, T2, or K) for its kinase activity.[5][6]
-
Substrate: A peptide or protein that can be phosphorylated by CDK9. Common substrates include synthetic peptides like PDKtide or the C-terminal domain of RNA Polymerase II.[7][8]
-
ATP (Adenosine Triphosphate): The phosphate (B84403) donor for the phosphorylation reaction.[7]
-
Assay Buffer: A solution that maintains a stable pH and provides necessary ions (like Mg²⁺) for the enzymatic reaction.[6]
Q3: How is CDK9 activity typically measured in an assay?
A3: CDK9 activity is measured by quantifying the amount of product generated, which is usually ADP or a phosphorylated substrate. Common detection methods include:
-
Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is converted into a light signal. The luminescent signal is directly proportional to the kinase activity.[6][9]
-
Fluorescence-based Assays (e.g., TR-FRET): These assays use antibodies that recognize the phosphorylated substrate to generate a fluorescent signal.[10]
-
Radiometric Assays: These traditional assays use radioactively labeled ATP ([γ-³³P]-ATP or [γ-³²P]-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[7]
Q4: What is the significance of the ATP concentration in a CDK9 kinase assay?
A4: The ATP concentration is a critical parameter. For inhibitor screening, the ATP concentration is often set near the Michaelis-Menten constant (Km) of the enzyme for ATP. This ensures that the assay is sensitive to ATP-competitive inhibitors.[10] However, for some applications, a higher ATP concentration may be used to better mimic physiological conditions. It is important to note that the IC50 value of an ATP-competitive inhibitor will increase as the ATP concentration in the assay increases.
Troubleshooting Guide
This section addresses specific problems that may arise during CDK9 kinase assay experiments.
Q5: My assay window (signal-to-background ratio) is too low. How can I improve it?
A5: A low assay window can be caused by several factors. Here are some troubleshooting steps:
-
Enzyme Concentration: The concentration of active CDK9 may be too low. It's recommended to perform an enzyme titration to determine the optimal concentration that yields a robust signal (e.g., the EC80, which gives 80% of the maximum signal).[10]
-
Incubation Time: The reaction may not have proceeded long enough. Try extending the incubation time. A time-course experiment can help determine the optimal reaction duration where the product formation is still in the linear range.[6]
-
Reagent Quality: Ensure that the ATP, substrate, and enzyme have not degraded. Use fresh reagents and store them according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles.[11][12]
-
Buffer Conditions: The buffer composition, including pH and Mg²⁺ concentration, can significantly impact enzyme activity. Ensure the buffer conditions are optimal for CDK9.[6]
Q6: I'm observing high variability between replicate wells. What could be the cause?
A6: High variability can compromise the reliability of your data. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Reagent Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after adding all components.
-
DMSO Concentration: If you are testing inhibitors dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells, including controls, and does not exceed a non-toxic level (typically <1%).[8][13]
-
Plate Edge Effects: Sometimes, wells on the edge of the plate can show different results due to evaporation. To mitigate this, you can avoid using the outer wells or fill them with buffer to maintain humidity.
Q7: The IC50 value for my inhibitor is different from the published value. Why?
A7: Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions:
-
ATP Concentration: As mentioned earlier, the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and substrate can also influence the apparent IC50 value.
-
Assay Format: Different assay technologies (e.g., luminescence vs. fluorescence) can yield different IC50 values.
-
Buffer Components: Additives in the assay buffer, such as detergents or carrier proteins (e.g., BSA), can affect inhibitor potency.
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme and the overall reaction time can impact the measured IC50.
Q8: I'm not seeing any inhibition, even at high concentrations of my test compound. What should I check?
A8: If a known inhibitor is not showing activity, consider these points:
-
Compound Integrity: The inhibitor may have degraded. Ensure it has been stored correctly and consider using a fresh stock. Preparing single-use aliquots is recommended to avoid degradation from multiple freeze-thaw cycles.[12]
-
Solubility Issues: The inhibitor may not be fully soluble in the assay buffer. Check for precipitation and consider adjusting the DMSO concentration or using a different solvent.
-
Incorrect Assay Conditions: The assay may not be sensitive enough to detect inhibition. Ensure that the enzyme concentration is not too high and that the reaction is in the linear range.
-
Mechanism of Action: Confirm that the inhibitor is expected to be active against CDK9. If it's a non-ATP-competitive inhibitor, the assay may need to be adapted to detect its activity.
Experimental Protocols
Generalized Protocol for a Luminescence-Based CDK9 Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework. Specific volumes and concentrations should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a concentrated stock. A typical buffer might be 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[6]
-
Dilute the CDK9/Cyclin T1 enzyme to the desired concentration (previously determined by an enzyme titration) in 1x Kinase Assay Buffer.
-
Prepare the substrate and ATP mix in 1x Kinase Assay Buffer at 2x the final desired concentration.[10]
-
Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the inhibitor solution (or vehicle control) to the appropriate wells.[6]
-
Add 2 µl of the diluted CDK9/Cyclin T1 enzyme to each well.[6]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.[6]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).[6]
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Read the luminescence on a plate reader. The signal intensity correlates with the amount of ADP produced and thus the CDK9 activity.[6]
-
Quantitative Data Summary
The following tables provide examples of typical concentration ranges and conditions for CDK9 kinase assays. These values should be used as a starting point for optimization.
Table 1: Recommended Reagent Concentrations
| Component | Recommended Starting Concentration | Notes |
| CDK9/Cyclin T1 | 5 - 50 ng/reaction | Perform an enzyme titration to find the optimal concentration.[6] |
| ATP | 10 - 100 µM | Concentration should be near the Km for ATP for inhibitor profiling.[6][10] |
| Peptide Substrate | 20 - 200 µM | Substrate concentration may need optimization. |
| DMSO | ≤ 1% | High concentrations can inhibit the enzyme and be toxic in cell-based assays.[8][13] |
Table 2: Typical Assay Buffer Compositions
| Buffer Component | Typical Concentration | Purpose |
| Tris or HEPES | 25 - 50 mM | pH buffering (typically pH 7.5).[6][10] |
| MgCl₂ | 10 - 25 mM | Essential cofactor for kinase activity.[7][10] |
| BSA | 0.1 - 0.5 mg/ml | Carrier protein to prevent enzyme sticking to plasticware.[6] |
| DTT | 50 µM - 1 mM | Reducing agent to maintain enzyme stability.[6][8] |
| EGTA | 1 - 5 mM | Chelating agent.[7][10] |
| Brij-35 | 0.01% | Non-ionic detergent to prevent aggregation.[10] |
Visualizations
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: CDK9 (as part of P-TEFb) phosphorylates RNA Pol II and negative elongation factors to promote transcription.
Experimental Workflow for a CDK9 Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of CDK9 PROTACs in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various CDK9-targeting Proteolysis Targeting Chimeras (PROTACs) based on their performance in cancer cells. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these novel therapeutic agents.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2] Its dysregulation is a hallmark of various cancers, leading to the overexpression of oncoproteins and anti-apoptotic proteins like MYC and MCL-1.[3] While traditional small-molecule inhibitors of CDK9 have shown preclinical efficacy, they can face challenges such as narrow therapeutic windows and drug resistance.[3]
PROTACs offer an alternative therapeutic strategy by inducing the targeted degradation of CDK9 through the ubiquitin-proteasome system.[3][4] This approach can lead to a more profound and durable downstream effect compared to simple inhibition.[4] This guide provides a head-to-head comparison of several prominent CDK9 PROTACs that have been evaluated in cancer cell lines.
Quantitative Performance of CDK9 PROTACs
The following tables summarize the degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50/GI50) of different CDK9 PROTACs in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| PROTAC | Parent Molecule/Inhibitor | E3 Ligase Ligand | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| B03 | BAY-1143572 | Pomalidomide | MV4-11 (AML) | 7.62 | >90 | [5][6] |
| MOLM-13 (AML) | ~10 | >90 | [6] | |||
| THAL-SNS-032 | SNS-032 | Thalidomide | TC-71 (Ewing Sarcoma) | 47.4 | Not Reported | [7][8] |
| BT474 (Breast Cancer) | Not Reported | Not Reported | [9] | |||
| MCF7 (Breast Cancer) | Not Reported | Not Reported | [9] | |||
| dCDK9-202 | SNS-032 | Not Specified | TC-71 (Ewing Sarcoma) | 3.5 | >99 | [7][8] |
| L055 | Not Specified | CRBN | T47D (Breast Cancer) | Not Reported | Not Reported | [10] |
| MCF7 (Breast Cancer) | Not Reported | Not Reported | [10] | |||
| PROTAC 46 (B03) | BAY-1143572 | Pomalidomide | Not Specified | ~7 | Not Reported | [11] |
| Wogonin-based PROTAC 11c | Wogonin | Not Specified | Not Specified | Not Reported | Not Reported | [1] |
| Aminopyrazole-based PROTAC 8 | Aminopyrazole | Thalidomide | HCT116 (Colon Cancer) | >10,000 | 56% at 10µM | [3] |
| PROTAC | Cancer Cell Line | IC50/GI50 (nM) | Reference | |---|---|---| | B03 | MV4-11 (AML) | <10 |[5] | | THAL-SNS-032 | TC-71 (Ewing Sarcoma) | 21.6 |[8] | | | BT474 (Breast Cancer) | <100 |[9] | | | MCF7 (Breast Cancer) | <100 |[9] | | dCDK9-202 | TC-71 (Ewing Sarcoma) | 8.5 |[7][8] | | | NALM6 (ALL) | 23.4 |[8] | | | RH5 (Rhabdomyosarcoma) | 2.4 |[8] | | PROTAC 46 (B03) | Not Specified | Improved vs. parent inhibitor |[11] |
Signaling Pathways and Experimental Workflows
To better understand the context of CDK9 PROTACs, the following diagrams illustrate the CDK9 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for their evaluation.
Caption: The CDK9 signaling pathway in cancer.
Caption: General mechanism of action for a CDK9 PROTAC.
Caption: A typical experimental workflow for evaluating CDK9 PROTACs.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize and compare CDK9 PROTACs. For specific details, it is recommended to consult the original research articles.
Western Blot for CDK9 Degradation
Objective: To determine the extent of CDK9 protein degradation following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in 6-well or 12-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the CDK9 PROTAC or vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities for CDK9 are normalized to the loading control. The percentage of remaining CDK9 protein is plotted against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
Cell Viability Assay
Objective: To assess the effect of CDK9 PROTACs on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a defined period (e.g., 72 hours).[4]
-
Viability Assessment: Cell viability is measured using various assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[4]
-
-
Data Analysis: The results are normalized to the vehicle-treated control cells. The IC50 or GI50 (concentration for 50% inhibition of cell growth) is determined by fitting the data to a dose-response curve.[12]
Concluding Remarks
The development of CDK9 PROTACs represents a promising therapeutic strategy for transcriptionally addicted cancers.[3] The data presented in this guide highlights the potent and selective degradation of CDK9 and the significant anti-proliferative effects of these molecules in various cancer cell lines. Notably, PROTACs like dCDK9-202 have demonstrated low nanomolar DC50 and IC50 values.[7][8] Furthermore, some PROTACs, such as THAL-SNS-032, have shown greater potency than their parent kinase inhibitors.[9]
The choice of a specific CDK9 PROTAC for further investigation will depend on the cancer type, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols outlined here provide a foundation for the preclinical evaluation and comparison of these and other novel CDK9-targeted therapies. Further research, including in vivo studies, is crucial to fully elucidate the therapeutic potential of each approach.[4]
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Cross-reactivity profiling of CDK9 ligand 3 against other kinases
Disclaimer: The following guide provides a comparative analysis of the cross-reactivity profiles of two well-characterized Cyclin-Dependent Kinase 9 (CDK9) inhibitors: Flavopiridol (a broad-spectrum inhibitor) and KB-0742 (a selective inhibitor). As "CDK9 ligand 3" is not a specifically identified compound in publicly available literature, this document serves as a template. Researchers and drug development professionals are encouraged to replace the data presented here with the corresponding data for their specific CDK9 ligand of interest.
Introduction to CDK9 and the Importance of Kinase Selectivity
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
Given the high degree of structural similarity within the ATP-binding sites of the human kinome, achieving selectivity for a specific kinase inhibitor is a significant challenge in drug development. Broad-spectrum kinase inhibitors can lead to off-target effects and associated toxicities. Therefore, comprehensive cross-reactivity profiling is essential to understand the selectivity of a compound and to anticipate its potential biological effects and safety profile. This guide provides a framework for comparing the selectivity of CDK9 ligands against other kinases.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of Flavopiridol and KB-0742 against a panel of Cyclin-Dependent Kinases (CDKs) and other selected kinases. This data allows for a direct comparison of the potency and selectivity of these two compounds.
| Kinase Target | Flavopiridol IC50 (nM) | KB-0742 IC50 (nM) |
| CDK9/cyclin T1 | 20 - 40 [1] | 6 [2] |
| CDK1/cyclin B | 30[1] | >660 ( >100-fold selective)[2][3] |
| CDK2/cyclin A | 40[1] | >660 ( >100-fold selective)[2][3] |
| CDK3/cyclin E | Not widely reported | >660 ( >100-fold selective)[3] |
| CDK4/cyclin D1 | 20 - 40[1] | >660 ( >100-fold selective)[2][3] |
| CDK5/p25 | Not widely reported | >660 ( >100-fold selective)[3] |
| CDK6/cyclin D3 | 60[1] | >660 ( >100-fold selective)[2][3] |
| CDK7/cyclin H | 875[1] | >330 ( >50-fold selective)[2] |
| GSK-3β | 280[1] | Not widely reported |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is compiled from multiple sources for comparative purposes. KB-0742 was found to be highly selective for CDK9, with greater than 50-fold selectivity over all other CDKs profiled and greater than 100-fold selectivity against cell-cycle CDKs (CDK1-6)[2]. A kinome-wide scan of KB-0742 at a concentration of 10 μM showed that 50% or greater enzyme inhibition was only observed for a subset of CDK kinases[4]. Flavopiridol is a pan-CDK inhibitor with additional activity against other kinases like GSK-3β[1].
Experimental Protocols
This section details a representative experimental protocol for an in vitro kinase inhibition assay to determine the IC50 values of a test compound against CDK9.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, CDK9/CyclinT Kinase Assay Kit) and is designed to measure the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant human CDK9/Cyclin T1 enzyme
-
Kinase-specific peptide substrate (e.g., a synthetic peptide derived from the RNAPII CTD)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (e.g., "this compound") dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in Kinase Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of a 2x kinase/substrate mixture containing the purified CDK9/Cyclin T1 enzyme and its peptide substrate in Kinase Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
CDK9 Signaling Pathway and Point of Inhibition
References
A Comparative In Vivo Analysis of CDK9 Degraders Versus CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising strategy in cancer therapy. Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive focal point for drug development.[1] Two principal therapeutic modalities have been developed to modulate CDK9 activity: small-molecule inhibitors that block its catalytic function and proteolysis-targeting chimeras (PROTACs) that induce its degradation. This guide provides a comprehensive in vivo comparative analysis of these two approaches, supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action: Inhibition vs. Degradation
CDK9 Inhibitors are small molecules that typically function by competitively binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates, such as the C-terminal domain of RNA Polymerase II (RNAPII).[1] This inhibition of kinase activity leads to a halt in transcriptional elongation, particularly of genes with short half-lives, including many oncogenes like MYC and anti-apoptotic proteins like MCL-1.[1][2] Several CDK9 inhibitors have been evaluated in clinical trials.[3]
CDK9 Degraders , on the other hand, are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate the CDK9 protein entirely.[1] A PROTAC consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). This ternary complex formation leads to the polyubiquitination of CDK9 and its subsequent degradation by the proteasome.[4] This approach not only ablates the catalytic activity of CDK9 but also its potential scaffolding functions.
In Vivo Efficacy: A Head-to-Head Comparison
Recent preclinical studies have begun to directly compare the in vivo efficacy of CDK9 degraders and inhibitors. A notable example is the evaluation of the CDK9 degrader dCDK9-202 against the CDK9 inhibitor SNS032.
Tumor Growth Inhibition
In a xenograft model using the TC-71 human Ewing sarcoma cell line, dCDK9-202 demonstrated superior anti-tumor activity compared to SNS032. Intravenous administration of dCDK9-202 resulted in significant tumor growth inhibition without overt signs of toxicity in mice.[5][6]
| Compound | Dose | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| dCDK9-202 | 10 mg/kg | Intravenous | TC-71 Xenograft | Significant | [5][6] |
| SNS032 | Not specified in abstract | Not specified in abstract | TC-71 Xenograft | Less effective than dCDK9-202 | [5] |
| KB-0742 (Inhibitor) | Not specified in abstract | Not specified in abstract | TNBC Organoid | 89-100% | [7] |
| KB-0742 (Inhibitor) | Not specified in abstract | Not specified in abstract | Double-hit DLBCL | 56% | [7] |
Pharmacodynamics and Selectivity
A key advantage of degraders is their potential for prolonged pharmacodynamic effects that can outlast their pharmacokinetic profile. A single dose of a degrader can lead to sustained protein knockdown, which may translate to more durable target inhibition.
The CDK9 degrader B03, for instance, has been shown to induce CDK9 degradation both in vitro and in vivo.[8][9] In MV4-11 cells, B03 selectively degraded CDK9 without affecting the levels of other CDKs such as CDK1, CDK2, CDK6, and CDK7.[9] Similarly, dCDK9-202 demonstrated high selectivity for CDK9 degradation over other CDK family members.[5]
| Compound | Assay | Result | Reference |
| dCDK9-202 | Western Blot (TC-71 cells) | Highly selective degradation of CDK9 | [5] |
| B03 | Western Blot (MV4-11 cells) | Selective degradation of CDK9 over CDK1, 2, 6, 7 | [9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of CDK9 inhibition versus degradation, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their evaluation.
CDK9 Signaling Pathway
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNAPII to promote transcriptional elongation.
Mechanism of Action: Inhibitor vs. Degrader
Caption: Comparison of the mechanisms of a CDK9 inhibitor and a CDK9 degrader (PROTAC).
In Vivo Xenograft Study Workflow
Caption: A typical experimental workflow for an in vivo xenograft study comparing CDK9-targeted agents.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key in vivo experiments.
In Vivo Xenograft Efficacy Study
Objective: To evaluate and compare the anti-tumor efficacy of a CDK9 degrader and a CDK9 inhibitor in a mouse xenograft model.
Methodology:
-
Cell Culture: The selected cancer cell line (e.g., TC-71) is cultured under standard conditions.
-
Animal Model: Female athymic nude mice (or other appropriate strain), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, CDK9 inhibitor, CDK9 degrader).
-
Drug Formulation and Administration: The compounds are formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Dosing is performed as per the specified schedule (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement and downstream effects of CDK9 degraders and inhibitors.
Methodology:
-
Tissue Collection: At the end of the efficacy study, or in a separate satellite study, tumors and other relevant tissues (e.g., spleen) are collected at specified time points after the final dose.
-
Protein Extraction: Tissues are homogenized and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against CDK9, phospho-RNAPII (Ser2), and downstream markers like MCL-1. A loading control (e.g., GAPDH or β-actin) is used to normalize the results.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be stained with antibodies to visualize the expression and localization of target proteins within the tumor microenvironment.
-
Data Quantification: Densitometry is used to quantify the protein bands on the Western blots to determine the extent of protein degradation or inhibition of phosphorylation.
Conclusion
The comparative analysis of CDK9 degraders and inhibitors in vivo suggests that degraders may offer a more profound and durable anti-tumor response. This is likely attributable to the complete elimination of the CDK9 protein, which abrogates both its catalytic and non-catalytic functions. While CDK9 inhibitors have shown clinical activity, the development of resistance through mutations in the ATP-binding pocket remains a potential challenge.[1] PROTAC-mediated degradation may be able to overcome some of these resistance mechanisms.
The choice between a CDK9 degrader and an inhibitor for clinical development will depend on a multitude of factors, including the specific cancer type, the potential for off-target effects, and the overall pharmacokinetic and safety profiles of the individual compounds. The experimental frameworks provided in this guide offer a robust foundation for the continued preclinical evaluation and comparison of these promising therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. onclive.com [onclive.com]
- 8. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Published Data on CDK9 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continuously evolving, with targeted protein degradation emerging as a promising modality. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, is a high-interest target in oncology. This guide provides an objective comparison of publicly disclosed CDK9 degraders, summarizing their performance based on published experimental data. It also offers detailed experimental protocols to aid in the independent validation of these findings.
Comparative Performance of CDK9 Degraders
The following table summarizes the quantitative data for several published CDK9 degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These molecules are designed to induce the degradation of CDK9 via the ubiquitin-proteasome system.
| Degrader Name | Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| dCDK9-202 | PROTAC | CRBN | TC-71 | 3.5 | >99 | 8.5 |
| U87 | <10 | - | 33.9 | |||
| SKUT1 | <10 | - | 106.3 | |||
| RH5 | <10 | - | 2.4 | |||
| THAL-SNS-032 | PROTAC | CRBN | TC-71 | 47.4 | - | 21.6 |
| B03 | PROTAC | CRBN | MV4-11 | 7.62 | - | - |
| PROTAC 2 | PROTAC | CRBN | MiaPaCa2 | 158 | >90 (at 1 µM) | - |
| 11c | PROTAC | CRBN | MCF7 | - | - | - |
| PROTAC CDK9 degrader-5 | PROTAC | Not Specified | MV411 | 100 (CDK9-42 isoform), 140 (CDK9-55 isoform) | - | - |
| SLX-3064 | Molecular Glue | Not Specified | LASCPC-01 | - | - | 21 |
| 22Rv1 | - | - | 108 | |||
| C4-2B | - | - | 15 | |||
| C4-2 | - | - | 2.7 | |||
| SLX-3065 | Molecular Glue | Not Specified | LASCPC-01 | - | - | 35 |
| 22Rv1 | - | - | 236 | |||
| C4-2B | - | - | 12 | |||
| C4-2 | - | - | 1.5 | |||
| LL-K9-3 | Hydrophobic Tagger | Not Specified | 22RV1 | Potent degrader | - | Enhanced anti-proliferative effect vs. SNS032 |
| TB003 | PROTAC | Not Specified | Malme 3M | - | Specific degradation observed | 5 |
| TB008 | PROTAC | Not Specified | - | - | - | 3.5 |
Key Experimental Protocols
To ensure the reproducibility and independent validation of the data presented, detailed methodologies for key experiments are provided below.
Western Blotting for CDK9 Degradation
This protocol is for assessing the dose-dependent degradation of CDK9 in cancer cell lines.
a. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., TC-71, MV4-11) in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Culture overnight in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
-
Treat cells with a serial dilution of the CDK9 degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay.
c. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 (e.g., Cell Signaling Technology, Cat # 2316S) overnight at 4°C.[1]
-
Use an antibody for a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[2]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Plot the percentage of remaining CDK9 protein against the logarithm of the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]
Cell Viability Assay
This protocol is for determining the effect of CDK9 degraders on the proliferation and viability of cancer cells.
a. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the CDK9 degrader for a defined period (e.g., 72 hours).[2]
b. Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
c. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration to calculate the IC50 (concentration for 50% inhibition of cell growth).
Capillary-Based Immunoassay (e.g., Simple Western)
This automated Western blotting platform allows for more quantitative and high-throughput analysis of protein degradation.
a. Sample Preparation:
-
Prepare cell lysates and quantify protein concentration as described in the Western Blotting protocol.
-
Dilute the lysates to a final concentration of 0.2-1 mg/mL in the provided sample buffer.
b. Assay Execution:
-
Load the prepared samples, blocking reagent, primary antibodies (for CDK9 and a loading control), HRP-conjugated secondary antibodies, and chemiluminescent substrate into the designated plate.
-
The instrument will automatically perform protein separation by size, immunodetection, and signal quantification.
c. Data Analysis:
-
The accompanying software will automatically calculate the area of the detected peaks, which corresponds to the amount of protein.
-
Normalize the CDK9 peak area to the loading control peak area.
-
The software can then be used to generate dose-response curves and calculate DC50 and Dmax values.
Visualizing Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: CDK9 signaling and PROTAC-mediated degradation pathway.
Caption: Experimental workflow for CDK9 degrader validation.
References
Comparative study of the apoptotic effects of various CDK9-targeting molecules
A Comparative Analysis of Apoptosis Induction by CDK9-Targeting Molecules
Guide for Researchers in Drug Discovery and Development
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. Its inhibition disrupts the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, thereby triggering programmed cell death, or apoptosis, in cancer cells.[1] This guide provides a comparative overview of the apoptotic effects of several prominent CDK9-targeting molecules, supported by experimental data and detailed methodologies to aid researchers in their evaluation and application.
Mechanism of Action: How CDK9 Inhibition Triggers Apoptosis
CDK9, in partnership with its regulatory subunit Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb is essential for the transition of RNA Polymerase II (RNAPII) from promoter-proximal pausing to productive transcript elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2).[3][4]
In many cancers, malignant cells become dependent on the continuous transcription of key survival genes, including oncogenes like c-Myc and anti-apoptotic proteins like Mcl-1.[5][6] By inhibiting the kinase activity of CDK9, small molecules prevent RNAPII-mediated transcriptional elongation of these crucial genes. The resulting rapid depletion of their protein products disrupts the balance of pro- and anti-apoptotic signals, tipping the cell towards the intrinsic pathway of apoptosis, characterized by caspase activation and eventual cell death.[7][8]
Comparative Performance of CDK9 Inhibitors
The following tables summarize the apoptotic effects of three well-characterized CDK9-targeting molecules—Flavopiridol, Dinaciclib (B612106), and Voruciclib (B612172)—across various cancer cell lines.
Table 1: Apoptosis Induction Measured by Cell Population Analysis
| Molecule | Cell Line | Cancer Type | Concentration | Time (h) | Apoptotic Cells (%) / Effect | Citation(s) |
| Flavopiridol | Oral Squamous Cell Carcinoma (OSCC) Cells | Oral Cancer | 100-300 nM | 24-72 | Dose- and time-dependent increase in sub-G1 population | [9] |
| Dinaciclib | OECM-1 | Oral Squamous Cell Carcinoma | 25 nM | 24 | Significant increase in sub-G1 (apoptotic) population | [10] |
| Dinaciclib | Raji | Burkitt's Lymphoma | 10-40 nM | 48 | Dose-dependent increase in apoptosis rate (Flow Cytometry) | [11] |
| Dinaciclib | 786-O, Caki2 | Renal Cell Carcinoma | 40 nM | 24 | Increase in sub-G1 apoptotic population | [12] |
| Voruciclib | THP-1, U937, MOLM-13, MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | Clinically achievable concentrations | 24 | Induces apoptosis (Annexin V/PI staining) | [13] |
| Voruciclib | AML Patient Samples | Acute Myeloid Leukemia (AML) | Clinically achievable concentrations | 24 | Induces apoptosis (Annexin V/PI staining) | [13] |
| Voruciclib | Chronic Lymphocytic Leukemia (CLL) Cells | Chronic Lymphocytic Leukemia | Not specified | Not specified | Increases apoptosis in a dose-dependent manner | [14] |
Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins
| Molecule | Cell Line(s) | Protein | Effect | Citation(s) |
| Flavopiridol | Oral Squamous Cell Carcinoma (OSCC) | Bcl-xL | Down-regulated | [9] |
| Flavopiridol | Oral Squamous Cell Carcinoma (OSCC) | Bcl-xs | Up-regulated | [9] |
| Flavopiridol | Oral Squamous Cell Carcinoma (OSCC) | PARP | Cleavage observed | [9] |
| Dinaciclib | Ca9-22, OECM-1, HSC-3 (OSCC) | Cleaved Caspase-3 | Up-regulated | [10] |
| Dinaciclib | Ca9-22, OECM-1, HSC-3 (OSCC) | Cleaved PARP | Up-regulated | [10] |
| Dinaciclib | MLL-rearranged AML cells | Mcl-1 | Rapidly decreased expression | [7] |
| Dinaciclib | Colorectal Cancer Cells | Mcl-1, c-FLIP | Suppression of protein levels | [6] |
| Voruciclib | AML Cell Lines | Mcl-1 | Down-regulated | [15] |
| Voruciclib | AML Cell Lines | c-Myc | Down-regulated | [15] |
| Voruciclib | Diffuse Large B-cell Lymphoma (DLBCL) | Mcl-1 | Represses protein expression | [16] |
| Voruciclib | AML Cell Lines | Cleaved Caspase-3 | Increased | [17] |
| Voruciclib | AML Cell Lines | Cleaved PARP | Increased | [17] |
Experimental Protocols
Accurate assessment of apoptosis is crucial for evaluating the efficacy of CDK9 inhibitors. Below are detailed protocols for three standard assays.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[19]
Methodology:
-
Cell Preparation: Culture cells to the desired confluency and treat with the CDK9-targeting molecule for the specified duration. Include positive and negative controls.
-
Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, gently detach using a non-enzymatic method like trypsin-EDTA, then collect by centrifugation.[18]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS) to remove any residual media.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC).
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.[20]
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution just before analysis.[19]
-
-
Analysis: Analyze the samples on a flow cytometer immediately. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[18]
Caspase-3/7 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be quantified using a substrate that becomes fluorescent or colorimetric upon cleavage. A common fluorometric assay uses the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[21] Cleavage of this substrate by active caspase-3 releases the highly fluorescent AMC molecule.[22]
Methodology:
-
Induce Apoptosis: Treat cells with the CDK9 inhibitor or a positive control (e.g., staurosporine) for the desired time.
-
Prepare Cell Lysate:
-
Harvest approximately 1-5 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[22]
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[23]
-
Collect the supernatant, which contains the cytosolic proteins.
-
-
Assay Reaction:
-
Add 50-200 µg of protein lysate to each well of a 96-well microplate (preferably a black plate for fluorescence assays).
-
Prepare a master mix containing reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).[23]
-
Add the reaction mix to each well containing the lysate.
-
-
Incubation and Measurement:
-
Analysis: The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal. Compare the readings from treated samples to untreated controls.
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression or cleavage of specific proteins involved in apoptosis.[25] The cleavage of PARP by caspase-3 and the appearance of cleaved (active) forms of caspases are hallmark indicators of apoptosis.[26][27]
Methodology:
-
Protein Extraction: Treat, harvest, and lyse cells as described in the caspase assay protocol. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[26]
-
SDS-PAGE: Denature 20-50 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[26]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Mcl-1) overnight at 4°C.
-
Wash the membrane thoroughly, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.[26] The intensity of the bands corresponds to the amount of target protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol, a cyclin dependent kinase (CDK) inhibitor, induces apoptosis by regulating Bcl-x in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. litestrategy.com [litestrategy.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CDK9 Ligand 3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like CDK9 ligand 3 is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, minimizing environmental impact and ensuring laboratory safety. Adherence to these protocols is critical due to the compound's potential hazards.
Hazard Profile and Safety Overview
This compound and related compounds are often classified as harmful if swallowed and are recognized as being very toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent disposal practices are necessary to prevent environmental contamination.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the physical form of the this compound being handled (powder or solution).
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | - Gloves: Two pairs of chemotherapy-rated nitrile gloves[1]. |
| - Gown/Lab Coat: A disposable gown resistant to hazardous drugs[1]. | |
| - Eye Protection: Safety glasses with side shields or chemical splash goggles[1]. | |
| - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet[1]. | |
| Handling Solutions | - Gloves: Two pairs of chemotherapy-rated gloves[1]. |
| - Gown/Lab Coat: A disposable, fluid-resistant gown[1]. | |
| - Eye Protection: Chemical splash goggles[1]. | |
| - Face Protection: A face shield may be necessary for splash protection[1]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of unused this compound and contaminated materials.
1. Waste Segregation and Collection:
-
All unused this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all contaminated materials, including pipette tips, vials, gloves, absorbent pads, and any other disposable labware, in a dedicated and clearly labeled hazardous waste container[1]. The container should be sealable and made of a material compatible with the chemical.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area to prevent exposure[1].
-
Don the appropriate PPE before re-entering the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal[1][3].
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
3. Final Disposal:
-
Unused this compound and all contaminated materials must be disposed of as hazardous waste[1].
-
This disposal must be conducted in strict accordance with all local, state, and federal regulations[1].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Crucially, do not allow this compound to enter drains or waterways due to its high aquatic toxicity [1][2][3].
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[1].
-
Skin Contact: Remove all contaminated clothing and thoroughly rinse the affected skin area with water. Seek medical attention[1].
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or a physician for guidance[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling CDK9 Ligand 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CDK9 ligand 3. Adherence to these protocols is critical for the safe handling of this potent compound and for minimizing laboratory and environmental risks.
Hazard Identification and Safety Data
This compound is a potent bioactive compound. While specific data for "this compound" may vary between suppliers, related compounds like PROTAC CDK9 ligand-1 are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Standard laboratory safety protocols for handling potent chemical compounds should be strictly followed.
Quantitative Safety and Physical Data
For easy reference, the following table summarizes key quantitative data for a related CDK9 ligand. Researchers should always refer to the specific safety data sheet (SDS) provided by the supplier for the exact compound being used.
| Property | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1][2] |
| Molecular Formula | C₂₀H₂₈N₆O | [2] |
| Molecular Weight | 368.48 g/mol | [2] |
| Appearance | Powder | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (Solutions) | -80°C | [1] |
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the specific PPE required for handling this compound. The following table provides general guidelines for common laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Double pair of nitrile gloves. Gown/Lab Coat: Disposable gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Use of a certified chemical fume hood is required. For larger quantities or potential for aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended. Face Protection: A face shield may be necessary for splash protection. |
| Handling Solutions | Gloves: Double pair of nitrile gloves. Gown/Lab Coat: Disposable, fluid-resistant gown. Eye Protection: Chemical splash goggles. Face Protection: A face shield for splash protection. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and regulatory compliance.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls : Before handling, ensure a substance-specific Safety Data Sheet (SDS) is readily available.[1] All work with powdered this compound must be conducted in a certified chemical fume hood or a similar containment device to prevent inhalation of dust.[1] An eyewash station and safety shower must be immediately accessible.[1]
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Reconstitution : When weighing the powdered compound, use a containment balance or perform the task within a fume hood to minimize dust exposure.[1] To reconstitute, slowly add the solvent to the vial to prevent splashing.
-
During Use : Avoid all direct contact with skin, eyes, and clothing.[1] Use dedicated labware for handling this compound.
-
After Use and Doffing PPE : Decontaminate all surfaces and equipment after use. Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
Storage and Disposal Plan
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]
-
Disposal : Dispose of unused this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) as hazardous waste.[1] This must be done in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow the substance to enter drains or waterways.[1][2]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact : Remove contaminated clothing and thoroughly rinse the affected skin area with water. Seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or a physician for guidance.[1]
-
Spills : Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the spillage and place it in a sealed container for disposal as hazardous waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
